6-(trifluoromethyl)-1H-indole-4-carbaldehyde
Overview
Description
6-(Trifluoromethyl)indole is used in pharmaceutical intermediates and liquid crystal intermediates . It has a molecular formula of C9H6F3N .
Synthesis Analysis
An efficient method of synthesizing 2-trifluoromethylindoles from indoles with easy-to-handle, cheap, and low-toxic CF3SO2Na under metal-free conditions has been described . This method selectively introduces trifluoromethyl to indoles on the C2 position .Molecular Structure Analysis
The molecular weight of 6-(Trifluoromethyl)indole is 185.15 g/mol . The IUPAC name is 6-(trifluoromethyl)-1H-indole .Chemical Reactions Analysis
Trifluoromethylation of carbon-centered radical intermediates has been described . This process plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .Physical and Chemical Properties Analysis
6-(Trifluoromethyl)indole is insoluble in water . More specific physical and chemical properties for 6-(trifluoromethyl)-1H-indole-4-carbaldehyde are not available in the search results.Scientific Research Applications
Nucleophilic Substitution in Indole Chemistry
- 1-Methoxy-6-nitroindole-3-carbaldehyde, a compound related to 6-(trifluoromethyl)-1H-indole-4-carbaldehyde, is a versatile electrophile used in the preparation of novel pyrimido[1,2-a]indole derivatives through nucleophilic substitution reactions (Yamada et al., 2009).
Synthesis and Fluorescence Properties
- Novel photoactive indole-3-carbaldehyde Schiff bases and their derivatives demonstrate high fluorescence quantum yield, making them suitable for applications as metal-free organic fluorescent and semiconductor materials (Sravanthi & Manju, 2015).
Novel Pyrazole-4-carbaldehydes Synthesis
- A series of novel 1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes have been synthesized, indicating the potential for creating diverse compounds using similar core structures (Hu et al., 2010).
Synthesis of Trifluoromethyl-substituted Pyrazolo[4,3-c]pyridines
- The study presents a straightforward synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines, showing the versatility of trifluoromethyl-substituted compounds in synthetic chemistry (Palka et al., 2014).
Baeyer-Villiger Oxidation Applications
- The Baeyer-Villiger rearrangement of substituted 1H-indole-3-carbaldehydes provides a method for synthesizing various substituted indol-3-ones, demonstrating the potential for chemical transformations in this class of compounds (Bourlot et al., 1994).
Catalyzed Domino Reactions
- Domino ring-opening/redox amidation/Knoevenagel condensation of formylcyclopropane 1,1-diesters with 1H-indole-2-carbaldehydes for constructing a tricyclic pyrrolo[1,2-a]indole skeleton illustrates advanced synthetic techniques in organic chemistry (Li et al., 2011).
Sequential Reactions to Create New Functional Derivatives
- Sequential reactions involving indole-3-carbaldehyde can lead to the formation of new functional derivatives of indoles, highlighting the compound's role in creating diverse chemical structures (Dotsenko et al., 2018).
Gold-catalyzed Cycloisomerizations
- Gold(I)-catalyzed cycloisomerization demonstrates the utility of indole-2-carbaldehydes in the efficient synthesis of various products, reflecting the versatility of indole derivatives in catalyzed reactions (Kothandaraman et al., 2011).
Mechanism of Action
Safety and Hazards
Future Directions
The trifluoromethyl group is gaining increasing attention in the field of pharmaceuticals, agrochemicals, and materials . Future research directions may include the development of new synthesis methods, the exploration of new applications, and the study of the biological activities of trifluoromethyl-containing compounds .
Properties
IUPAC Name |
6-(trifluoromethyl)-1H-indole-4-carbaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NO/c11-10(12,13)7-3-6(5-15)8-1-2-14-9(8)4-7/h1-5,14H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAIQXXZQYBEMNU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=CC(=CC(=C21)C=O)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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